S-(2-硼诺乙基)-L-半胱氨酸
描述
玻色-爱因斯坦凝聚态(BEC)是物质的一种状态,当玻色子气体冷却到接近绝对零度(0 开尔文或 -273.15 摄氏度)的温度时就会出现。 在这种条件下,大部分玻色子占据最低量子态,导致宏观量子现象,例如波函数干涉变得明显 .
科学研究应用
玻色-爱因斯坦凝聚态具有许多科学研究应用,包括:
量子模拟: BEC 用于模拟复杂的量子系统并研究量子多体现象。
原子激光器: BEC 可用于产生相干的原子束,类似于激光产生相干的光束。
精密测量: BEC 用于原子钟和传感器,以高精度测量重力、旋转和磁场。
基础物理: BEC 使得能够研究基础量子力学,包括对量子叠加和纠缠的检验 .
作用机制
玻色-爱因斯坦凝聚态的独特特性源于大量玻色子宏观地占据最低量子态。这会导致超流性等现象,其中凝聚态无粘性流动,以及宏观量子干涉,其中单个原子的波函数重叠并相互干涉。 这些效应受量子力学原理支配,并由格罗斯-皮塔耶夫斯基方程描述 .
生化分析
Biochemical Properties
S-(2-boronoethyl)-L-cysteine is known to interact with arginase, an enzyme that plays a crucial role in the urea cycle, which is responsible for the detoxification of ammonia in the body . The compound acts as a reversible competitive inhibitor of arginase . This interaction with arginase suggests that S-(2-boronoethyl)-L-cysteine could potentially influence various biochemical reactions within the body.
Cellular Effects
The effects of S-(2-boronoethyl)-L-cysteine on cells are largely tied to its interaction with arginase. In a study involving mice infected with Nippostrongylus brasiliensis, S-(2-boronoethyl)-L-cysteine was administered in drinking water to inhibit arginase activity . The results showed that specific inhibition of arginase activity interfered with smooth muscle contractility . This suggests that S-(2-boronoethyl)-L-cysteine can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of S-(2-boronoethyl)-L-cysteine is primarily related to its role as an arginase inhibitor. By binding to arginase, S-(2-boronoethyl)-L-cysteine prevents the enzyme from catalyzing the conversion of L-arginine to L-ornithine and urea . This inhibition can lead to changes in gene expression and can affect various biological processes at the molecular level.
Metabolic Pathways
S-(2-boronoethyl)-L-cysteine is involved in the urea cycle through its inhibition of arginase This could potentially affect metabolic flux and metabolite levels within the body
准备方法
制备玻色-爱因斯坦凝聚态涉及使用激光冷却和蒸发冷却技术将稀疏的玻色子气体冷却到极低的温度。该过程通常包括以下步骤:
激光冷却: 使用激光束冷却原子,使其减速。
磁阱: 使用磁场捕获冷却的原子。
化学反应分析
玻色-爱因斯坦凝聚态本身不会以传统意义上的化学反应发生反应,因为它是一种物质状态,而不是一种化学化合物。 它可以表现出独特的量子现象,如超流性和宏观量子干涉。 这些现象使用各种实验技术进行研究,包括光谱学和干涉测量法 .
相似化合物的比较
玻色-爱因斯坦凝聚态在物质状态中是独一无二的,因为它具有宏观的量子特性。类似的物质状态包括:
费米子凝聚态: 由低温下的费米子形成的物质状态,表现出超流性。
超流氦: 氦-4 和氦-3 可以在低温下形成超流相,表现出类似于 BEC 的特性。
玻色-爱因斯坦凝聚态的独特之处在于它涉及玻色子宏观地占据最低量子态,导致在其他物质状态中观察不到的现象。
属性
IUPAC Name |
(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHLDXXJHAZTN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCSC[C@@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432180 | |
Record name | S-(2-boronoethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63107-40-4 | |
Record name | S-(2-boronoethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-(2-boronoethyl)-L-cysteine (BEC) interact with arginase?
A1: BEC acts as a transition-state analog inhibitor of arginase. [, ] Its boronic acid moiety forms a tetrahedral boronate anion by nucleophilic attack from the metal-bridging hydroxide ion within the arginase active site. This boronate then bridges the binuclear manganese cluster of arginase, mimicking the transition state of L-arginine hydrolysis, thus inhibiting the enzyme. []
Q2: What are the downstream effects of arginase inhibition by BEC?
A2: Inhibiting arginase with BEC increases the availability of L-arginine for NOS. [, ] This leads to enhanced NO production, impacting various physiological processes like vasodilation, [, , , ] cell proliferation, [, ] and immune response. [, ]
Q3: Does BEC affect both arginase isoforms (arginase I and arginase II) equally?
A3: While BEC inhibits both arginase I and arginase II, research suggests a more pronounced role of arginase II in specific pathologies like diabetic nephropathy. [, ] Studies using arginase II-deficient mice or selective inhibition strategies highlight the significance of targeting arginase II for therapeutic benefits. [, ]
Q4: What is the molecular formula and weight of BEC?
A4: The molecular formula of BEC is C5H12BN2O4S, and its molecular weight is 206.03 g/mol.
Q5: Is there information available about the material compatibility and stability of BEC under various conditions?
A5: The provided research papers primarily focus on the biological activity and therapeutic potential of BEC. Information regarding its material compatibility and stability under various conditions is limited in these studies.
Q6: Does BEC possess any catalytic properties itself?
A6: BEC primarily functions as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary mode of action involves binding to arginase and preventing its catalytic activity.
Q7: Have computational studies been conducted on BEC and its interactions with arginase?
A7: Yes, computational chemistry, including molecular modeling and docking studies, has been employed to investigate the binding mode of BEC to the arginase active site. [, , ] These studies provide insights into the structural basis of its high affinity and selectivity for arginase.
Q8: How do modifications to the structure of BEC affect its activity and selectivity?
A8: Research indicates that the distance between the boronic acid group and the α-amino acid function in BEC analogs is crucial for arginase inhibition. [] Additionally, the position of the sulfur atom in the side chain influences its interaction with the arginase active site. [] Modifications altering these structural features can significantly impact BEC's inhibitory potency and selectivity.
Q9: What is known about the stability of BEC and strategies to enhance its formulation?
A9: The provided research papers primarily focus on BEC's in vitro and in vivo biological effects. Detailed investigations on its stability under various conditions and specific formulation approaches to improve its stability, solubility, or bioavailability are not extensively covered.
Q10: What are the SHE regulations surrounding the use of BEC?
A10: The provided research focuses on the scientific understanding of BEC. Information on specific SHE regulations and compliance requirements falls outside the scope of these studies. Always consult relevant safety data sheets and regulatory guidelines when handling and using any chemical substance.
Q11: What is the pharmacokinetic profile of BEC?
A11: Details on the absorption, distribution, metabolism, and excretion (ADME) of BEC are not extensively discussed within the provided research papers.
Q12: Has BEC demonstrated efficacy in preclinical models of disease?
A12: Yes, BEC has shown promising results in various preclinical disease models. For instance, it attenuated neointima formation in rat carotid artery injury models, [, ] reduced pulmonary artery hypertension in rats, [] and improved endothelial dysfunction in diabetic rat models. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。